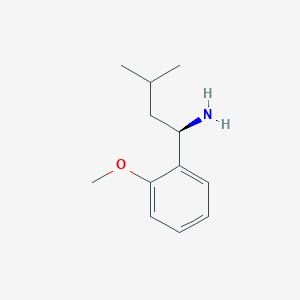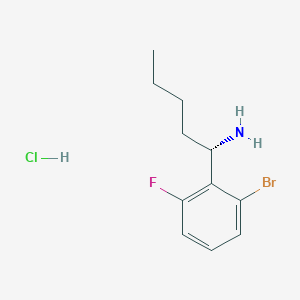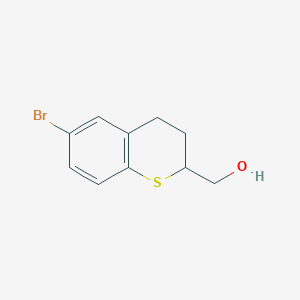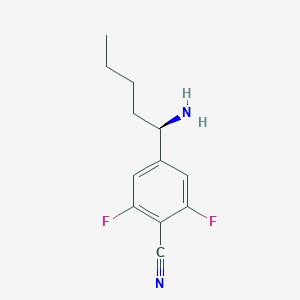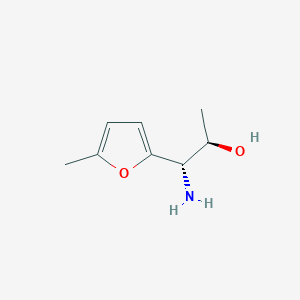
(1S,2R)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL: is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylfurfural and amino alcohols.
Key Reactions: The key steps include the formation of the furan ring, followed by the introduction of the amino and hydroxyl groups. This can be achieved through a series of reactions including condensation, reduction, and amination.
Reaction Conditions: Typical reaction conditions involve the use of solvents like ethanol or methanol, catalysts such as palladium on carbon, and reagents like sodium borohydride for reduction steps.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as chromatography ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the furan ring or reduce any oxidized forms of the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted amino alcohols.
Applications De Recherche Scientifique
(1S,2R)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL: has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism by which (1S,2R)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition or activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL: This is the enantiomer of the compound and has different biological activity.
1-Amino-1-(2-furyl)propan-2-OL: Lacks the methyl group on the furan ring, leading to different chemical properties.
1-Amino-1-(5-methyl(2-thienyl))propan-2-OL: Contains a thiophene ring instead of a furan ring, which affects its reactivity and applications.
Uniqueness: : The presence of both the amino and hydroxyl groups in a chiral configuration, along with the furan ring, makes (1S,2R)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL unique. This combination of functional groups and chirality provides it with distinct chemical and biological properties that are not found in its analogs.
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
(1S,2R)-1-amino-1-(5-methylfuran-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H13NO2/c1-5-3-4-7(11-5)8(9)6(2)10/h3-4,6,8,10H,9H2,1-2H3/t6-,8+/m1/s1 |
Clé InChI |
AYVBPBMGWNLYBA-SVRRBLITSA-N |
SMILES isomérique |
CC1=CC=C(O1)[C@H]([C@@H](C)O)N |
SMILES canonique |
CC1=CC=C(O1)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


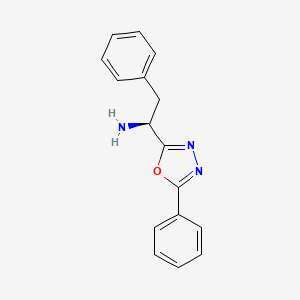
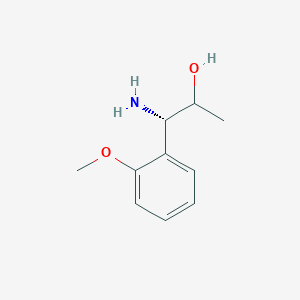
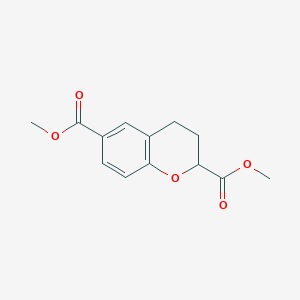
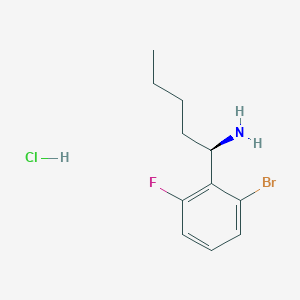
![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13045096.png)
![7,7-Dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13045102.png)
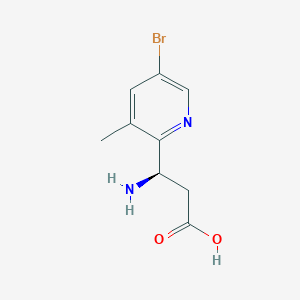
![4-(((3-Chlorobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13045112.png)
